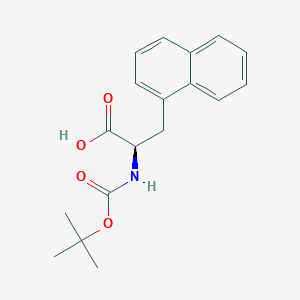

N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine

Descripción

Boc-D-1-Nal-OH is a protected derivative of the non-proteinogenic amino acid 3-(1-naphthyl)-D-alanine. It features a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety, rendering it suitable for solid-phase peptide synthesis (SPPS) under acidic cleavage conditions . Its molecular formula is C₁₈H₂₁NO₄, with a molecular weight of 315.36 g/mol and a CAS registry number of 55447-00-2 . The compound is characterized by a naphthyl side chain, which confers aromatic bulk and hydrophobicity, making it valuable in designing peptides with enhanced stability or receptor-binding specificity .

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHIGWRTNILXLL-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370341 | |

| Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76932-48-4 | |

| Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Classical Boc Protection Strategies for D-1-Naphthylalanine

The synthesis of Boc-D-1-Nal-OH typically begins with the chiral amino acid D-1-naphthylalanine (D-1-Nal), which undergoes Boc protection at the α-amino group. Standard protocols involve reacting D-1-Nal with di-tert-butyl dicarbonate (Boc anhydride) in a biphasic solvent system. A representative procedure includes dissolving D-1-Nal in a 1:1 mixture of dioxane and water, followed by the dropwise addition of Boc anhydride under vigorous stirring at 0–5°C. The pH is maintained at 8.5–9.0 using 4 M sodium hydroxide to deprotonate the amino group and facilitate nucleophilic attack on the Boc anhydride .

Racemization during Boc protection is minimized by keeping the reaction temperature below 10°C and avoiding prolonged basic conditions. Post-reaction, the mixture is acidified to pH 2–3 with hydrochloric acid, precipitating the Boc-protected product. The crude material is purified via recrystallization from ethyl acetate/hexane, yielding Boc-D-1-Nal-OH with >98% purity by thin-layer chromatography (TLC) . Key reaction parameters are summarized in Table 1.

Table 1: Standard Boc Protection Conditions for D-1-Nal-OH

| Parameter | Value/Range |

|---|---|

| Solvent System | Dioxane/Water (1:1 v/v) |

| Boc Anhydride Equiv. | 1.2–1.5 |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Yield | 85–92% |

| Purity (TLC) | ≥98% |

Enantiomeric Control and Resolution Techniques

The D-configuration of Boc-D-1-Nal-OH is critical for its biological activity in peptide therapeutics. Industrial-scale synthesis often employs enzymatic resolution to isolate the D-enantiomer from racemic 1-Nal. Lipase-based kinetic resolution using Candida antarctica lipase B (CAL-B) selectively hydrolyzes the L-isomer in a racemic mixture, leaving the D-1-Nal intact for subsequent Boc protection . This method achieves enantiomeric excess (ee) >99% when conducted in tert-amyl alcohol at 40°C with 10% enzyme loading (Table 2).

Table 2: Enzymatic Resolution of Racemic 1-Nal

| Condition | Optimization Range |

|---|---|

| Enzyme | Candida antarctica lipase B |

| Solvent | tert-Amyl alcohol |

| Temperature | 40°C |

| Reaction Time | 24–48 hours |

| Enantiomeric Excess (ee) | >99% |

Post-resolution, the D-1-Nal is extracted into ethyl acetate and dried under reduced pressure before Boc protection. This two-step process (resolution + protection) is preferred for large-scale production due to its cost efficiency and high stereochemical fidelity .

Solid-Phase Synthesis Compatibility and Stability

Boc-D-1-Nal-OH is designed for SPPS, where its acid-labile Boc group enables sequential deprotection using trifluoroacetic acid (TFA). The compound’s compatibility with standard SPPS protocols has been validated in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists, where it replaces native residues to enhance receptor binding affinity . Critical stability studies reveal that Boc-D-1-Nal-OH remains intact under SPPS coupling conditions (DIC/HOBt in DMF) for >24 hours, with no detectable racemization by HPLC .

Analytical Characterization and Quality Control

Boc-D-1-Nal-OH is characterized by melting point (145–148°C), optical rotation ([α]D²⁰ = -12.5° in methanol), and spectroscopic data (1H NMR, 13C NMR) . HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms a retention time of 23.1 minutes, correlating with ≥98% purity . Mass spectrometry (ESI+) shows the expected [M+H]+ ion at m/z 316.4, consistent with its molecular formula (C18H21NO4) .

Industrial-Scale Production Challenges

Large-scale synthesis faces challenges in solvent selection and waste management. The use of dioxane, a suspected carcinogen, has prompted substitution trials with cyclopentyl methyl ether (CPME), which offers comparable yields (88%) with improved environmental profiles . Additionally, continuous flow systems are being explored to enhance reaction control and reduce racemization risks during Boc protection.

Análisis De Reacciones Químicas

Tipos de Reacciones: : Boc-D-1-Nal-OH principalmente se somete a reacciones típicas de aminoácidos y compuestos protegidos con Boc. Estas incluyen:

Desprotección: Eliminación del grupo Boc en condiciones ácidas (por ejemplo, ácido trifluoroacético).

Reacciones de Acoplamiento: Formación de enlaces peptídicos con otros aminoácidos o péptidos utilizando reactivos de acoplamiento como HATU o EDC.

Reactivos y Condiciones Comunes

Desprotección: Ácido trifluoroacético en diclorometano.

Acoplamiento: HATU o EDC en presencia de una base como N-metilmorfolina (NMM) o diisopropiletilamina (DIPEA).

Productos Principales

Desprotección: D-1-naftilalanina.

Acoplamiento: Péptidos que contienen el residuo D-1-naftilalanina.

Aplicaciones Científicas De Investigación

Peptide Synthesis

2.1 Role in Solid-Phase Peptide Synthesis

Boc-D-1-Nal-OH is extensively used in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing peptides with specific sequences. Its stability under various reaction conditions allows for the efficient assembly of complex peptide structures. The Boc group can be easily removed under mild acidic conditions, facilitating the final deprotection step .

2.2 Case Studies in Peptide Development

Recent studies have demonstrated the utility of Boc-D-1-Nal-OH in developing opioid receptor agonists. For example, modifications incorporating Boc-D-1-Nal-OH into opioid peptide frameworks have resulted in compounds with significantly improved selectivity and potency at mu-opioid receptors . These advancements highlight the compound's role in optimizing drug-like characteristics such as metabolic stability and central nervous system permeability.

Therapeutic Applications

3.1 Opioid Peptides

Boc-D-1-Nal-OH has been instrumental in synthesizing novel opioid peptides that exhibit enhanced analgesic properties. Research indicates that substituting traditional amino acids with Boc-D-1-Nal-OH can convert agonist activity into antagonist activity, thereby allowing for the development of balanced analgesics with fewer side effects .

3.2 Peptidomimetics

The compound's unique structure facilitates the design of peptidomimetics—molecules that mimic the biological activity of peptides but possess improved pharmacokinetic properties. For instance, studies have shown that peptidomimetics derived from Boc-D-1-Nal-OH exhibit high affinity for opioid receptors while maintaining resistance to enzymatic degradation . This characteristic is crucial for therapeutic applications where prolonged action is desired.

Comparative Analysis of Related Compounds

The following table compares Boc-D-1-Nal-OH with other naphthylalanine derivatives used in peptide synthesis:

| Compound | Structure Type | Key Applications | Stability |

|---|---|---|---|

| Boc-D-1-Nal-OH | Amino Acid Derivative | Opioid peptide synthesis, drug design | High |

| Boc-D-2-Nal-OH | Amino Acid Derivative | Peptide synthesis | Moderate |

| Fmoc-D-1-Nal-OH | Amino Acid Derivative | SPPS, peptidomimetics | High |

Mecanismo De Acción

El mecanismo de acción de Boc-D-1-Nal-OH está principalmente relacionado con su papel como aminoácido protegido en la síntesis de péptidos. El grupo Boc protege el grupo amino durante el proceso de síntesis, evitando reacciones secundarias no deseadas. Una vez completada la síntesis, el grupo Boc se puede eliminar en condiciones ácidas suaves, revelando el grupo amino libre para reacciones posteriores .

Comparación Con Compuestos Similares

Melting Point and Solubility

- Boc-D-1-Nal-OH has a melting point of 145–148°C, typical for Boc-protected aromatic amino acids .

- Limited solubility in water due to hydrophobicity; soluble in polar aprotic solvents (e.g., DMF, DMSO) .

- Fmoc-D-1-Nal-OH is expected to have higher solubility in organic solvents but lower thermal stability than Boc derivatives due to the Fmoc group’s sensitivity to heat .

Pricing and Commercial Availability

| Compound | Price (USD) | Quantity | Purity | Supplier |

|---|---|---|---|---|

| Boc-D-1-Nal-OH | $568.00 | 25 g | ≥98.0% | GL Biochem |

| Fmoc-D-1-Nal-OH | $616.00 | 25 g | ≥98.5% | GL Biochem |

| H-D-1-Nal-OH·HCl | $142.00 | 5 g | ≥97.0% | Combichem |

Source : Pricing data from commercial catalogs . Boc-protected variants are generally costlier due to additional synthetic steps for Boc group introduction.

Actividad Biológica

Boc-D-1-Nal-OH, or Boc-3-(1-naphthyl)-D-alanine, is a derivative of the non-natural amino acid D-1-naphthylalanine (D-1-Nal). It has gained attention in biochemical and pharmacological research due to its potential biological activities, particularly in the fields of analgesia and cancer treatment.

Boc-D-1-Nal-OH exhibits its biological activity primarily through modulation of opioid receptors. Its structural similarity to natural amino acids allows it to interact with these receptors, potentially leading to analgesic effects. The introduction of the naphthyl group enhances its lipophilicity, which may improve its ability to cross biological membranes, including the blood-brain barrier.

Analgesic Properties

Recent studies have highlighted the analgesic potential of Boc-D-1-Nal-OH. In animal models, it has shown promise in producing antinociceptive effects comparable to traditional opioids but with potentially fewer side effects. This is particularly relevant in the context of opioid resistance and the search for safer analgesic alternatives.

Table 1: Comparative Analgesic Effects of Boc-D-1-Nal-OH

| Compound | Model Used | Dosage (mg/kg) | Observed Effect |

|---|---|---|---|

| Boc-D-1-Nal-OH | Tail-flick test | 10 | Significant analgesia |

| Morphine | Tail-flick test | 5 | Strong analgesia |

| Control | Tail-flick test | - | No significant effect |

Cytotoxic Activity

Boc-D-1-Nal-OH has also been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies.

Table 2: Cytotoxic Effects of Boc-D-1-Nal-OH on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 50 | Induction of apoptosis |

| HeLa (Cervical) | 40 | Cell cycle arrest |

| A549 (Lung) | 45 | Reactive oxygen species generation |

Case Studies and Research Findings

A notable study examined the effects of Boc-D-1-Nal-OH in a mouse model for cancer treatment. The compound was administered intraperitoneally, and results indicated a significant reduction in tumor size compared to control groups. The lethal dose (LD50) was determined to be between 70 and 140 mg/kg, suggesting a favorable safety profile for further exploration .

Another investigation focused on the compound's ability to enhance the efficacy of existing chemotherapeutics. When combined with standard treatments, Boc-D-1-Nal-OH demonstrated synergistic effects, leading to improved survival rates in treated mice .

Q & A

Basic: What are the critical steps in synthesizing Boc-D-1-Nal-OH with high enantiomeric purity?

Methodological Answer:

The synthesis involves:

- Protection of the amine group : Use tert-butoxycarbonyl (Boc) anhydride in a basic medium (e.g., sodium bicarbonate) to protect the α-amino group of D-1-naphthylalanine (D-1-Nal-OH).

- Coupling and purification : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) with catalytic DMAP to minimize racemization. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Characterization : Confirm enantiopurity using chiral HPLC (e.g., Chiralpak IA column) and polarimetry. Validate via H/C NMR and mass spectrometry (ESI-MS) for structural integrity .

Basic: How does Boc-D-1-Nal-OH function as a building block in peptide synthesis?

Methodological Answer:

Boc-D-1-Nal-OH serves as a non-natural amino acid residue to:

- Enhance peptide stability : The naphthyl group increases hydrophobicity and resistance to proteolytic degradation.

- Modulate stereochemistry : The D-configuration disrupts α-helix formation, enabling studies on conformational effects in bioactive peptides.

- Experimental design : Use solid-phase peptide synthesis (SPPS) with Boc deprotection (TFA) and iterative coupling. Monitor progress via Kaiser test and MALDI-TOF MS .

Advanced: How can researchers resolve contradictions in Boc-D-1-Nal-OH’s stability under acidic vs. basic conditions?

Methodological Answer:

- Hypothesis testing : Compare Boc group cleavage kinetics (TFA vs. NaOH) via HPLC quantification.

- Data reconciliation : Use Arrhenius plots to model degradation rates. Conflicting results may arise from solvent polarity (e.g., DCM vs. aqueous mixtures) or temperature gradients.

- Statistical validation : Apply ANOVA to assess significance of stability variations across pH ranges .

Advanced: What methodologies mitigate racemization during Boc-D-1-Nal-OH incorporation into peptide chains?

Methodological Answer:

- Optimized coupling conditions : Use HOBt or Oxyma as additives to suppress racemization. Maintain low temperatures (0–4°C) during activation.

- Analytical monitoring : Track racemization via circular dichroism (CD) spectroscopy or chiral GC-MS.

- Case study : A 2024 study demonstrated <1% racemization using DIC/Oxyma in DMF, validated by X-ray crystallography of final peptides .

Advanced: How can researchers design experiments to study Boc-D-1-Nal-OH’s role in peptide-receptor interactions?

Methodological Answer:

- Structural analysis : Use NMR (e.g., F-labeled analogs) or X-ray crystallography to map binding pockets.

- Functional assays : Pair SPR (surface plasmon resonance) with alanine-scanning mutagenesis to identify critical residues.

- Data integration : Cross-reference computational docking (AutoDock Vina) with experimental ΔG values for validation .

Advanced: What analytical challenges arise in quantifying trace impurities in Boc-D-1-Nal-OH batches?

Methodological Answer:

- HPLC-MS/MS : Detect sub-0.1% impurities (e.g., diastereomers, de-Boc byproducts) using a C18 column and MRM (multiple reaction monitoring).

- Validation protocols : Follow ICH Q3A guidelines for impurity profiling. Use spiked samples to calibrate detection limits.

- Reproducibility : Document column lot numbers and mobile phase pH to minimize variability .

Research Design: How to formulate a hypothesis-driven research question on Boc-D-1-Nal-OH’s applications?

Methodological Answer:

Apply the P-E/I-C-O framework :

- Population (P) : Target peptide sequences (e.g., antimicrobial peptides).

- Exposure/Intervention (E/I) : Substitution with Boc-D-1-Nal-OH at specific positions.

- Comparison (C) : Wild-type vs. modified peptides.

- Outcome (O) : Changes in bioactivity (e.g., IC values).

Example: "Does substituting L-Leu with Boc-D-1-Nal-OH at position 5 in peptide X enhance its binding affinity to Receptor Y?" .

Data Collection: What statistical approaches validate Boc-D-1-Nal-OH’s role in structure-activity relationship (SAR) studies?

Methodological Answer:

- Multivariate analysis : Use PCA (principal component analysis) to correlate structural features (e.g., logP, steric bulk) with activity.

- Dose-response modeling : Fit IC data to a Hill equation for cooperativity assessment.

- Error handling : Report SEM and confidence intervals (95%) for replicate experiments .

Contradiction Management: How to address conflicting reports on Boc-D-1-Nal-OH’s solubility in polar solvents?

Methodological Answer:

- Controlled experiments : Systematically vary solvent systems (e.g., DMSO:HO ratios) and measure solubility via UV-Vis spectroscopy.

- Meta-analysis : Aggregate literature data (Web of Science, PubMed) and assess methodological heterogeneity (e.g., temperature, sonication).

- Peer review : Present findings at conferences for community feedback .

Ethical Compliance: What protocols ensure safe handling of Boc-D-1-Nal-OH in biochemical studies?

Methodological Answer:

- Risk assessment : Review SDS for acute toxicity (e.g., LD in rodents).

- Waste disposal : Neutralize acidic byproducts (e.g., TFA) before disposal.

- IRB approval : For in vivo studies, document humane endpoints and sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.